3-(Methyldisulfanyl)propanoic acid
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Overview
Description
3-(Methyldisulfanyl)propanoic acid is an organic compound with the molecular formula C4H8O2S2. It is characterized by the presence of a disulfide bond and a carboxylic acid group. This compound is used as an intermediate in various chemical syntheses and has applications in scientific research and industry .
Preparation Methods
3-(Methyldisulfanyl)propanoic acid can be synthesized through the reaction of 3-mercaptopropanoic acid with methyl methanethiosulfonate. The reaction is typically carried out in an aqueous solution, cooled in an ice bath, and stirred overnight at room temperature. The product is then extracted with ether and purified by distillation . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(Methyldisulfanyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and catalysts for esterification such as sulfuric acid. Major products formed from these reactions include sulfonic acids, thiols, esters, and amides.
Scientific Research Applications
3-(Methyldisulfanyl)propanoic acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of disulfide bond formation and reduction in proteins.
Medicine: As a precursor in the synthesis of cytotoxic agents used in antibody-drug conjugates.
Industry: In the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Methyldisulfanyl)propanoic acid involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in the structural stability and function of proteins. The compound can interact with thiol groups in proteins, leading to the formation of mixed disulfides and affecting protein function . The molecular targets and pathways involved include thiol-disulfide exchange reactions and redox signaling pathways.
Comparison with Similar Compounds
3-(Methyldisulfanyl)propanoic acid can be compared with other similar compounds such as:
3-Mercaptopropanoic acid: Lacks the disulfide bond and has different reactivity.
Methyl methanethiosulfonate: Used as a reagent in the synthesis of this compound.
Propanoic acid: Lacks the sulfur-containing groups and has different chemical properties. The uniqueness of this compound lies in its disulfide bond, which imparts distinct chemical reactivity and applications in various fields.
Properties
IUPAC Name |
3-(methyldisulfanyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S2/c1-7-8-3-2-4(5)6/h2-3H2,1H3,(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYWXMNHUWSLHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSSCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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